molecular formula C21H19N5O6S B10826967 2-Acetoxy-5-(4-(N-(4,6-dimethyl-2-pyrimidinyl)sulfamoyl)phenylazo)benzoic acid CAS No. 146404-38-8

2-Acetoxy-5-(4-(N-(4,6-dimethyl-2-pyrimidinyl)sulfamoyl)phenylazo)benzoic acid

Cat. No.: B10826967
CAS No.: 146404-38-8
M. Wt: 469.5 g/mol
InChI Key: ASLYKDBHQZVPHW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of disalazine involves several steps. One common method includes the reaction of salicylic acid with sodium hydroxide to form a chlorinated diazobenzene solution. This solution is then reacted with sodium dithionite to produce 2-hydroxyl-5-phenylazo sodium benzoate. The final product is obtained by acidifying the solution with hydrochloric acid, followed by filtration and recrystallization .

Industrial Production Methods: Industrial production of disalazine typically follows similar synthetic routes but on a larger scale. The process is optimized for higher yield and purity, with synthesis yields reaching up to 95-99% .

Chemical Reactions Analysis

Types of Reactions: Disalazine undergoes various chemical reactions, including:

    Oxidation: Disalazine can be oxidized to form different products depending on the conditions.

    Reduction: Reduction reactions can convert disalazine into its corresponding amine derivatives.

    Substitution: Disalazine can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and alkylating agents are commonly employed.

Major Products Formed: The major products formed from these reactions vary based on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce amines .

Scientific Research Applications

Disalazine has a wide range of scientific research applications:

Mechanism of Action

Disalazine exerts its effects by inhibiting the production of pro-inflammatory cytokines and blocking the activation of nuclear factor kappa B. It also reduces the expression of peroxisome proliferator-activated receptors, which play a role in inflammation. The compound acts directly on the intestinal mucosa, providing localized anti-inflammatory effects .

Comparison with Similar Compounds

Uniqueness: Disalazine is unique due to its direct anti-inflammatory effects on the intestinal mucosa, making it highly effective for treating localized inflammation in the gastrointestinal tract. Its ability to inhibit multiple inflammatory pathways further enhances its therapeutic potential .

Properties

CAS No.

146404-38-8

Molecular Formula

C21H19N5O6S

Molecular Weight

469.5 g/mol

IUPAC Name

2-acetyloxy-5-[[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]diazenyl]benzoic acid

InChI

InChI=1S/C21H19N5O6S/c1-12-10-13(2)23-21(22-12)26-33(30,31)17-7-4-15(5-8-17)24-25-16-6-9-19(32-14(3)27)18(11-16)20(28)29/h4-11H,1-3H3,(H,28,29)(H,22,23,26)

InChI Key

ASLYKDBHQZVPHW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)N=NC3=CC(=C(C=C3)OC(=O)C)C(=O)O)C

Origin of Product

United States

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